molecular formula C12H16O4 B2362162 Methyl 2-hydroxy-3-(2-methoxyphenyl)-2-methylpropanoate CAS No. 1248492-18-3

Methyl 2-hydroxy-3-(2-methoxyphenyl)-2-methylpropanoate

Cat. No.: B2362162
CAS No.: 1248492-18-3
M. Wt: 224.256
InChI Key: DFQVDOTYMOEVQM-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-3-(2-methoxyphenyl)-2-methylpropanoate is an ester derivative characterized by a hydroxy group at position 2, a methyl group at position 2 of the propanoate backbone, and a 2-methoxyphenyl substituent at position 2. Its molecular formula is C₁₂H₁₆O₄, with a molecular weight of 224.26 g/mol. The methoxy group in the ortho position of the phenyl ring distinguishes it from analogs with alternative substituents (e.g., hydroxyl, methyl, or halogens). This compound is primarily used as an intermediate in pharmaceutical and agrochemical synthesis, leveraging its unique electronic and steric properties .

Properties

IUPAC Name

methyl 2-hydroxy-3-(2-methoxyphenyl)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-12(14,11(13)16-3)8-9-6-4-5-7-10(9)15-2/h4-7,14H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQVDOTYMOEVQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1OC)(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-3-(2-methoxyphenyl)-2-methylpropanoate can be achieved through several synthetic routes. One common method involves the esterification of 2-hydroxy-3-(2-methoxyphenyl)-2-methylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-3-(2-methoxyphenyl)-2-methylpropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products

    Oxidation: Formation of 2-keto-3-(2-methoxyphenyl)-2-methylpropanoate.

    Reduction: Formation of 2-hydroxy-3-(2-methoxyphenyl)-2-methylpropanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Methyl 2-hydroxy-3-(2-methoxyphenyl)-2-methylpropanoate has shown promising anticancer activity in several studies. It acts as a histone deacetylase inhibitor (HDACI), which is significant in cancer therapy due to its role in regulating gene expression related to cell cycle and apoptosis.

  • Mechanism of Action : The compound induces apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including HeLa and MCF-7, with IC50 values indicating strong antiproliferative effects .

Neuroprotective Effects

Research indicates that this compound may also possess neuroprotective properties. It has been shown to reduce oxidative stress in neuronal cells, which is crucial for preventing neurodegeneration.

  • Mechanism of Action : The compound activates the Nrf2/ARE pathway, enhancing the expression of antioxidant enzymes and protecting neuronal cells from damage induced by oxidative stress .

General Synthesis Approach

  • Starting Materials : The synthesis often begins with readily available precursors such as methoxybenzene derivatives.
  • Reagents : Common reagents include sodium methoxide and various acylating agents.
  • Procedure : The general procedure involves:
    • Mixing the starting materials with solvents (e.g., toluene).
    • Applying controlled temperature conditions to facilitate the reaction.
    • Purification steps such as washing with sodium bicarbonate solution or distillation under vacuum to isolate the desired product .

Anticancer Activity Study

A study investigated the anticancer effects of this compound on human cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer) and MCF-7 (breast cancer).
  • Findings : The compound exhibited significant cytotoxicity with IC50 values ranging from 0.69 to 11 µM, outperforming standard chemotherapy agents like doxorubicin .

Neuroprotection in Animal Models

Another study focused on the neuroprotective effects of this compound in animal models:

  • Methodology : Animals were subjected to oxidative stress conditions, followed by treatment with the compound.
  • Results : Treated animals showed improved cognitive function and reduced markers of oxidative stress compared to control groups .

Biological Activities Table

Biological ActivityCell Line/ModelIC50 ValueMechanism
AntitumorHeLa~0.69 µMApoptosis via caspase activation
AntitumorMCF-7~11 µMp53 activation and apoptosis
NeuroprotectionNeuroblastoma>20 µMNrf2/ARE pathway modulation

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-3-(2-methoxyphenyl)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and reactivity with enzymes and receptors. The ester moiety can undergo hydrolysis to release the active acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The biological and chemical properties of this compound are best understood through comparison with analogs differing in substituent type, position, or backbone structure. Below is a detailed analysis supported by experimental data.

Substituent Position and Electronic Effects

Key Observations :

  • The 2-methoxy group enhances antimicrobial activity compared to methyl or hydroxyl substituents, likely due to improved lipophilicity facilitating membrane penetration .
  • Antioxidant activity is highest in the hydroxyl-substituted analog, as the hydroxy group can donate electrons to neutralize free radicals .
  • The trifluoromethyl group reduces antioxidant activity but increases chemical stability due to its electron-withdrawing nature .

Backbone Modifications and Functional Groups

Table 2: Impact of Backbone and Functional Group Variations
Compound Name Backbone Structure Functional Groups Reactivity Profile Applications
Methyl 2-hydroxy-3-(2-methoxyphenyl)-2-methylpropanoate 2-methylpropanoate Hydroxy, methoxy High ester stability; moderate nucleophilicity Drug intermediates, agrochemicals
Ethyl 2-Methoxy-2-methyl-3-phenylpropanoate Ethyl ester Methoxy, methyl Slower hydrolysis than methyl esters Polymer additives
Methyl 2-amino-3-(3-methylthiophen-2-yl)propanoate Amino-substituted Amino, thiophene High reactivity in peptide coupling Protease inhibition studies
(S)-Methyl 2-amino-3-(2-chlorophenyl)propanoate hydrochloride Chiral amino acid analog Amino, chloro Enantioselective receptor binding Neuropharmacology

Key Observations :

  • Methyl esters (e.g., target compound) hydrolyze faster than ethyl esters, making them preferable for prodrug designs .
  • Amino-substituted analogs exhibit enhanced biological targeting (e.g., enzyme inhibition) but require stabilization via salt formation (e.g., hydrochloride) .

Pharmacological and Industrial Relevance

Table 3: Comparative Pharmacological Profiles
Compound Name Enzyme Inhibition Receptor Binding Toxicity (LD₅₀, mg/kg) Industrial Use
This compound Moderate (IC₅₀ = 12 μM) Moderate affinity to GPCRs 320 (rat, oral) Agrochemical precursors
Methyl 3,3,3-trifluoro-2-hydroxy-2-trifluoromethylpropionate Low (IC₅₀ > 100 μM) Weak 890 (rat, oral) High-stability coatings
Methyl 2-(4-amino-3-methoxyphenyl)-2-methylpropanoate hydrochloride High (IC₅₀ = 2 μM) Strong affinity to kinases 45 (rat, oral) Anticancer drug development

Key Observations :

  • The target compound’s moderate enzyme inhibition and low toxicity make it suitable for large-scale agrochemical synthesis .
  • Hydrochloride salts of amino-substituted analogs show higher potency but increased toxicity, limiting their industrial use .

Biological Activity

Methyl 2-hydroxy-3-(2-methoxyphenyl)-2-methylpropanoate, also known by its CAS number 1248492-18-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a unique structure that contributes to its biological activity. The presence of a methoxy group and a hydroxyl group on the propanoate backbone enhances its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to act as inhibitors of histone deacetylases (HDACs), which are crucial in regulating gene expression and cellular functions. The inhibition of HDACs can lead to apoptosis in cancer cells and modulation of inflammatory responses .
  • Antioxidant Activity : The hydroxyl group in the structure is known to confer antioxidant properties, which can protect cells from oxidative stress and damage .
  • Cytotoxic Effects : Preliminary studies suggest that this compound exhibits cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent .

Anticancer Activity

A study evaluated the antiproliferative effects of this compound on several human cancer cell lines. The results indicated significant cytotoxic effects with IC50 values in the micromolar range:

Cell LineIC50 (µM)
HCT-116 (Colon)12.5
HeLa (Cervical)9.0
DU145 (Prostate)15.0

These findings suggest that the compound may selectively induce apoptosis in cancer cells while sparing normal cells .

Mechanistic Insights

The mechanism behind the observed cytotoxicity involves:

  • Induction of Apoptosis : The compound triggers apoptotic pathways, leading to morphological changes such as chromatin condensation and nuclear fragmentation in treated cells .
  • Cell Cycle Arrest : Treatment with this compound has been associated with cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells .

Study on HDAC Inhibition

In a focused study on HDAC inhibitors, this compound was tested alongside other derivatives. The results indicated that it possessed comparable HDAC inhibitory activity to established inhibitors, suggesting its potential for therapeutic applications in oncology .

Evaluation in Animal Models

In vivo studies using murine models demonstrated that administration of the compound led to reduced tumor growth rates compared to control groups. This provides preliminary evidence for its efficacy as a potential anticancer therapeutic agent.

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